3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline
Description
Properties
IUPAC Name |
(4-amino-2-chlorophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYGVWLNBSALEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline typically involves the reaction of 3-chloroaniline with piperidine and a carbonylating agent. One common method includes the use of phosgene or triphosgene as the carbonylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis:
3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline serves as an important intermediate in the synthesis of various bioactive compounds. Anilines, including this compound, are known for their roles in developing pharmaceuticals due to their diverse biological activities. Compounds with similar structures often exhibit antibacterial, antifungal, and anti-inflammatory properties.
2. Central Nervous System Effects:
The presence of the piperidine moiety suggests potential activity in central nervous system-related pharmacology. Research indicates that piperidine derivatives can influence neurotransmitter systems, making them candidates for studying treatments for neurological disorders .
3. Case Studies:
Recent studies have explored the pharmacokinetic properties of similar compounds, leading to the identification of inhibitors that target specific proteins involved in disease processes. For instance, compounds derived from piperidine structures showed significant binding affinities to receptors involved in cancer cell proliferation .
Material Science Applications
1. Polymer Development:
This compound can be utilized in the development of polymers or advanced materials due to its chemical structure, which allows for modifications that can enhance material properties such as thermal stability and mechanical strength.
2. Synthesis Techniques:
The synthesis of this compound typically involves coupling reactions or carbonylation techniques using various catalysts to improve yield and selectivity. Common starting materials include commercially available 3-chloroaniline and piperidine derivatives .
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Ether-Linked Derivatives
- 3-Chloro-4-(4-chlorophenoxy)aniline (): Substituent: 4-chlorophenoxy group (ether linkage). Applications: Antimalarial activity via inhibition of Plasmodium falciparum enoyl-ACP reductase . Key Differences: Lower water solubility compared to carbonyl-linked analogs due to the non-polar ether group. ED50 = 3.61 mg/kg in antimalarial models, but hybridization with sarcosine reduced efficacy (ED50 = 6.49 mg/kg) .
- 3-Chloro-4-(3-fluorobenzyloxy)aniline (): Substituent: 3-fluorobenzyloxy group. Synthesis: Condensation of 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol, followed by reduction (82% yield) . Key Differences: Fluorine enhances metabolic stability and bioavailability. Used in lapatinib intermediates .
B. Carbonyl-Linked Heterocycles
- 4-Chloro-3-[(4-propylpiperazin-1-yl)carbonyl]aniline (): Substituent: Piperazine ring with a propyl group.
C. Trifluoromethyl and Pyridyl Derivatives
- TAK-285 Derivatives (): Substituent: 3-(Trifluoromethyl)phenoxy group. Activity: Demonstrated 96.75–99.33% inhibition of EGFR, highlighting the role of trifluoromethyl in enhancing potency .
Pharmacological and Physicochemical Properties
Solubility Trends : Carbonyl-linked derivatives generally exhibit better solubility in polar aprotic solvents (e.g., DMSO) compared to ether-linked analogs due to hydrogen-bonding capacity. Piperidine/pyrrolidine rings increase hydrophobicity, necessitating formulation adjustments .
Biological Activity
3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline is a chemical compound with significant potential in medicinal chemistry. Its structure includes a chloro-substituted aniline moiety linked to a piperidine ring via a carbonyl group, which enhances its biological activity. This article explores the biological activities of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in drug development.
- Molecular Formula : C₁₂H₁₅ClN₂O
- Molecular Weight : 240.71 g/mol
- Structure : The compound features a chloro group attached to an aniline structure, with a piperidine ring contributing to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Compounds with similar structures are known for their antibacterial, antifungal, and anti-inflammatory activities.
-
Antibacterial Properties :
- The compound has been investigated for its effectiveness against various bacterial strains. In studies, derivatives of similar anilines showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- A recent study reported that compounds with the piperidine moiety demonstrated enhanced antibacterial activity compared to their non-piperidine counterparts, suggesting a structure-activity relationship (SAR) where the piperidine ring plays a crucial role in efficacy.
-
Case Study :
- In a comparative study, several aniline derivatives were screened using the disc diffusion method against multiple bacterial strains. The results indicated that derivatives with a piperidine substitution had lower minimum inhibitory concentration (MIC) values than those without, highlighting the importance of this structural feature .
Anticancer Activity
The anticancer potential of this compound is under investigation, particularly in relation to its ability to inhibit specific cancer cell lines.
- Mechanism of Action :
- Research Findings :
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 3-Chloro-4-(morpholin-4-yl)aniline | Morpholine instead of piperidine | Different ring structure affects solubility |
| 3-Chloro-4-(pyrrolidin-1-yl)aniline | Pyrrolidine ring | Smaller ring size may alter pharmacokinetics |
| 4-(piperidin-1-yl)-3-fluoroaniline | Fluorine substitution | Fluorine enhances lipophilicity |
This table illustrates how variations in the substituent groups can affect the biological activity and pharmacological profiles of these compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach is coupling a chlorinated aniline precursor with a piperidine-containing carbonyl group via a Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling reaction (for aryl-aryl bonds) . Alternatively, nucleophilic aromatic substitution under alkaline conditions can introduce the piperidinylcarbonyl group to the chlorinated aniline core, as seen in structurally related compounds . Purification often employs recrystallization or column chromatography, with reaction monitoring via TLC or HPLC .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, leveraging high-resolution crystallographic data to resolve bond lengths, angles, and torsional conformations . Complementary techniques include NMR (¹H/¹³C, HSQC, HMBC) for functional group assignment and FT-IR for carbonyl (C=O) and amine (N-H) stretching vibrations .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer : Reverse-phase HPLC (e.g., using a Newcrom R1 column) with UV detection at 254 nm is effective for quantifying purity . Stability studies under varying pH, temperature, and light exposure can be conducted via accelerated degradation assays, with LC-MS used to identify degradation products .
Advanced Research Questions
Q. How does the electronic environment of the piperidinylcarbonyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing carbonyl group activates the adjacent chlorine atom for nucleophilic displacement. Computational studies (DFT) can map charge distribution, while experimental kinetic assays (e.g., with thiols or amines) under controlled conditions (solvent, temperature) quantify reactivity. Compare with analogues like 3-Chloro-4-(3,4-dichlorophenoxy)aniline to isolate electronic vs. steric effects .
Q. What strategies can resolve contradictions in crystallographic data vs. computational modeling?
- Methodological Answer : Discrepancies often arise from crystal packing forces or solvent interactions. Use high-resolution synchrotron data for improved electron density maps. Validate computational models (e.g., Gaussian or ORCA) by comparing calculated vs. experimental bond angles and torsional parameters. For ambiguous cases, neutron diffraction or low-temperature crystallography may clarify hydrogen-bonding networks .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer : Synthesize derivatives with modified piperidine substituents (e.g., methyl, fluoromethyl) and test in vitro against target enzymes (e.g., kinases or GPCRs). Use molecular docking (AutoDock Vina) to predict binding affinities and correlate with IC₅₀ values. For example, difluoromethyl analogues show enhanced lipophilicity and target engagement in related piperidine-aniline systems .
Q. What are the challenges in characterizing metabolic pathways for this compound?
- Methodological Answer : Use liver microsome assays (human/rat) with LC-HRMS to identify phase I/II metabolites. Isotope labeling (e.g., ¹⁴C or deuterium) tracks metabolic stability. Compare with structurally similar compounds like 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline to predict cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
